N-Hydroxybenzenesulfonamide N-Hydroxybenzenesulfonamide Nitric Oxide (NO) is a free radical gas that is involved in a variety of biological processes including regulation vascular tone, neuronal signaling, and host defense. Nitroxyl (HNO) is the one electron reduced form of nitric oxide. Piloty’s acid is one of the best known and most widely used HNO donors. Under basic conditions Piloty’s acid decomposes to HNO and benzenesulfinate anion. The rate of HNO release at pH 7 is very slow (t½ = 5,500 minutes) making its use most effective above pH 8.0. The half-life of Piloty’s acid decreases with an increase in pH to 561, 90, and 33 minutes at pH 8.0, 9.0, and 10.0, respectively. Piloty’s acid also inhibits yeast aldehyde dehydrogenase with an IC50 or 48 µM.
Brand Name: Vulcanchem
CAS No.: 599-71-3
VCID: VC0029453
InChI: InChI=1S/C6H7NO3S/c8-7-11(9,10)6-4-2-1-3-5-6/h1-5,7-8H
SMILES: C1=CC=C(C=C1)S(=O)(=O)NO
Molecular Formula: C6H7NO3S
Molecular Weight: 173.19 g/mol

N-Hydroxybenzenesulfonamide

CAS No.: 599-71-3

Reference Standards

VCID: VC0029453

Molecular Formula: C6H7NO3S

Molecular Weight: 173.19 g/mol

N-Hydroxybenzenesulfonamide - 599-71-3

CAS No. 599-71-3
Product Name N-Hydroxybenzenesulfonamide
Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
IUPAC Name N-hydroxybenzenesulfonamide
Standard InChI InChI=1S/C6H7NO3S/c8-7-11(9,10)6-4-2-1-3-5-6/h1-5,7-8H
Standard InChIKey BRMDATNYMUMZLN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)NO
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NO
Description Nitric Oxide (NO) is a free radical gas that is involved in a variety of biological processes including regulation vascular tone, neuronal signaling, and host defense. Nitroxyl (HNO) is the one electron reduced form of nitric oxide. Piloty’s acid is one of the best known and most widely used HNO donors. Under basic conditions Piloty’s acid decomposes to HNO and benzenesulfinate anion. The rate of HNO release at pH 7 is very slow (t½ = 5,500 minutes) making its use most effective above pH 8.0. The half-life of Piloty’s acid decreases with an increase in pH to 561, 90, and 33 minutes at pH 8.0, 9.0, and 10.0, respectively. Piloty’s acid also inhibits yeast aldehyde dehydrogenase with an IC50 or 48 µM.
Synonyms enzenesulfohydroxamic acid
Piloty's acid
Reference 1.Beckman, J.S., and Koppenol, W.H. Nitric oxide, superoxide, and peroxynitrite: The good, the bad, and the ugly. American Journal of Physiology 271, C1424-C1437 (1996).
PubChem Compound 69033
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator